

# Safety Data Sheet (SDS) & Technical Handling Guide for 2-(2-Bromophenyl)propanedial

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-(2-Bromophenyl)propanedial
CAS No.:	1057670-77-5
Cat. No.:	B2451577

[Get Quote](#)

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Content Focus: Mechanistic toxicology, self-validating engineering controls, and emergency workflows.

## Executive Summary

In modern drug discovery, **2-(2-Bromophenyl)propanedial** (also known as 2-(2-bromophenyl)malonaldehyde) serves as a highly versatile bifunctional electrophile. It is frequently deployed in the synthesis of complex heterocycles, such as pyrazoles and pyrimidines, via condensation with nucleophilic hydrazines or amidines. However, the exact chemical properties that make it synthetically valuable—namely, the highly reactive propanedial moiety—also render it a significant occupational hazard.

As a Senior Application Scientist, I have structured this guide to move beyond standard SDS boilerplate. This document explains the causality behind the compound's toxicity and provides self-validating protocols to ensure absolute safety during handling, storage, and spill mitigation.

## Chemical Identity & Hazard Profile

To establish a baseline for risk assessment, the physical and hazard properties of **2-(2-Bromophenyl)propanedial** are summarized below. The presence of the ortho-bromo substituent significantly alters its lipophilicity compared to unsubstituted malondialdehyde, directly impacting its tissue penetration capabilities .

Property	Value / Description
Chemical Name	2-(2-Bromophenyl)propanedial
CAS Number	1057670-77-5
Molecular Formula	C9H7BrO2
Molecular Weight	227.06 g/mol
Physical State	Solid / Crystalline Powder
GHS Classification	Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

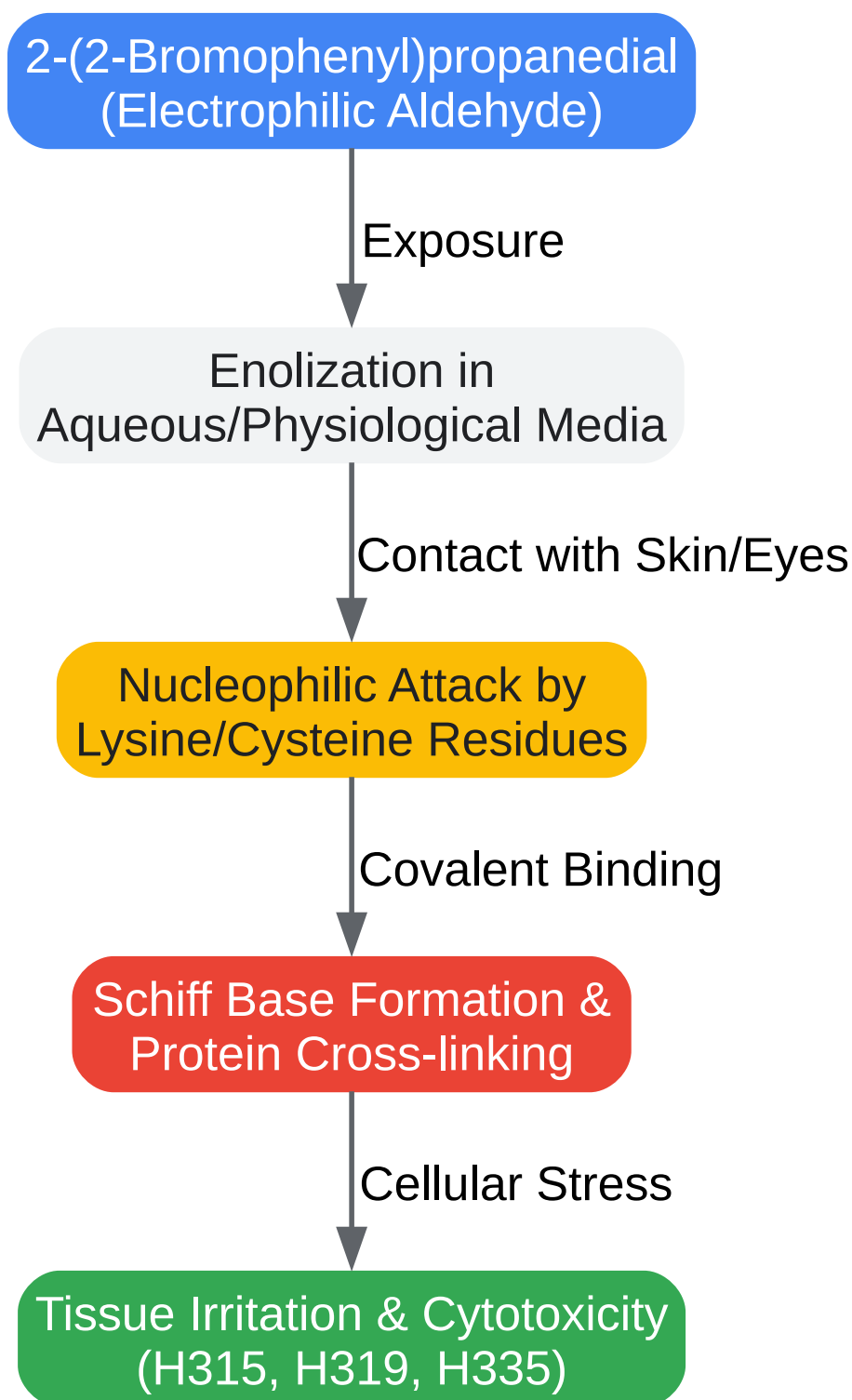
## Mechanistic Toxicology: The Causality of Irritation

Understanding why a chemical is hazardous is the first step in designing effective engineering controls. The toxicity of **2-(2-Bromophenyl)propanedial** is driven by the electrophilic nature of its dialdehyde functional groups .

Under physiological conditions (such as contact with the moisture of the eyes, respiratory tract, or skin), the propanedial moiety exists in equilibrium with its enol form. This structure acts as a potent electrophile that readily reacts with the primary amine groups (e.g., lysine residues) and thiol groups (e.g., cysteine residues) present in epidermal and mucosal proteins .

This nucleophilic attack results in the formation of a protonated Schiff base. Because the molecule is bifunctional, it can react twice, leading to intra- and intermolecular protein cross-linking . This irreversible covalent modification denatures localized proteins, triggering an acute inflammatory cascade recognized macroscopically as severe irritation (H315, H319) and

respiratory distress (H335). Furthermore, the bulky, lipophilic ortho-bromophenyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum, accelerating the onset of contact dermatitis.



[Click to download full resolution via product page](#)

Mechanistic pathway of **2-(2-Bromophenyl)propanedial**-induced cellular irritation.

## Self-Validating Handling Protocols & Engineering Controls

To prevent the Schiff base formation described above, physical barriers and environmental controls must be rigorously maintained. The following protocol is designed as a self-validating system—meaning each step contains a built-in check to confirm its efficacy before proceeding.

### Step-by-Step Handling Methodology

- Environmental Validation (Fume Hood Check):
  - Action: Before opening the reagent bottle, verify the digital monitor on the chemical fume hood.
  - Validation: The face velocity must read between 0.4 and 0.6 m/s.
  - Causality: A velocity below 0.4 m/s fails to capture aerosolized micro-particulates, rendering the workspace unsafe for H335-classified compounds. Velocities above 0.6 m/s create turbulent eddies that can blow the powder out of the hood and into the operator's breathing zone.
- PPE Selection and Integrity Verification:
  - Action: Don a flame-retardant lab coat, tightly fitting safety goggles (not just glasses), and double-layer nitrile gloves (minimum 0.11 mm thickness per layer).
  - Validation: Perform a pneumatic integrity check (air inflation) on the outer nitrile gloves before wearing them.
  - Causality: Microscopic perforations will compromise the barrier against the lipophilic dialdehyde, allowing it to penetrate and cross-link skin proteins.
- Reagent Transfer:

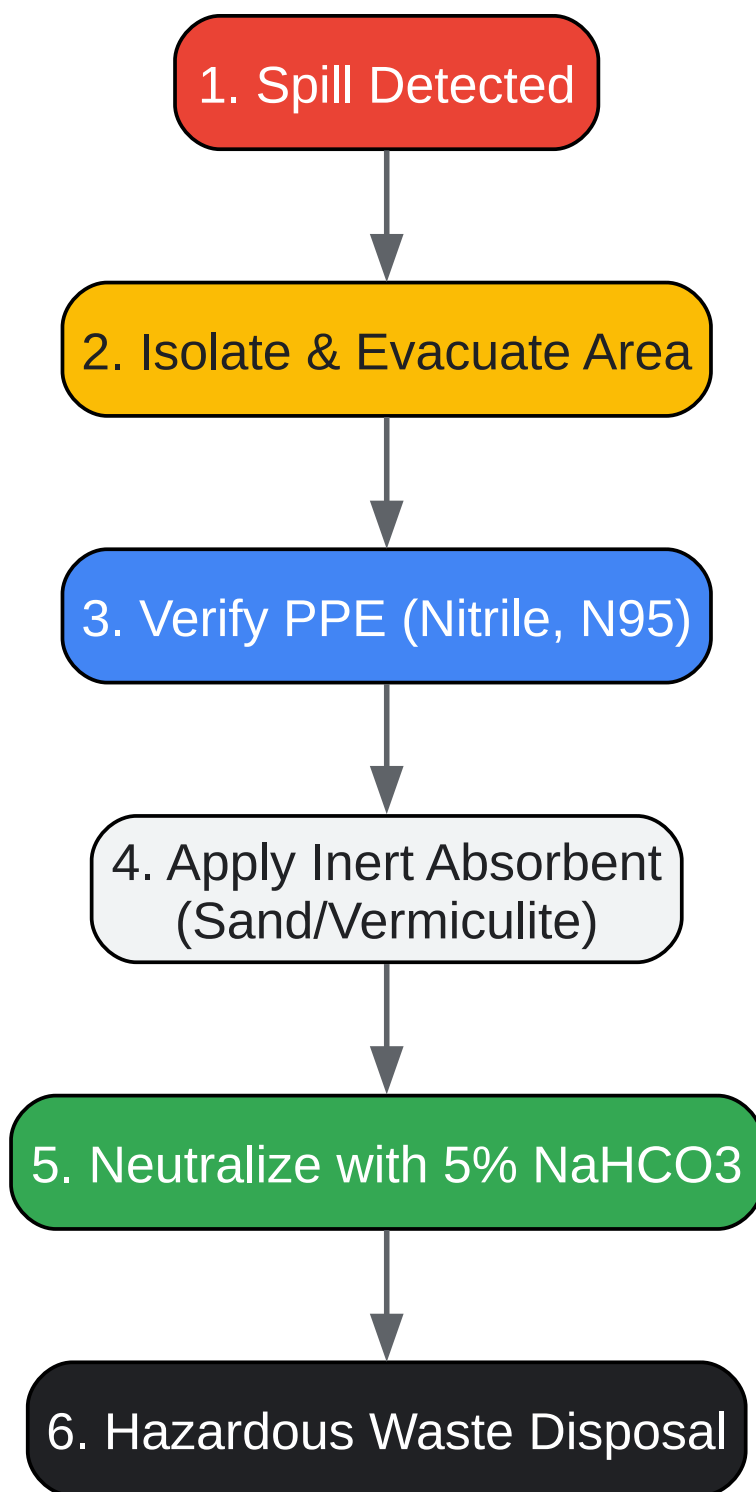
- Action: Use a grounded, static-free spatulas for weighing.
- Validation: Observe the powder behavior; if it clings aggressively to the spatula, static electricity is present. Ground the equipment using an anti-static bar.
- Causality: Static discharge can aerosolize the fine powder, increasing the risk of ocular and respiratory exposure.

## Emergency Response & Spill Mitigation Workflow

In the event of a spill, standard sweeping is strictly prohibited, as it will aerosolize the compound. The mitigation strategy relies on physical containment followed by chemical deactivation.

### Step-by-Step Spill Protocol

- Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of airborne dust.
- Containment & Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
  - Causality: Malondialdehyde derivatives possess oxidative potential under certain conditions; using combustible absorbents like sawdust can trigger exothermic reactions.
- Chemical Neutralization: Carefully mist the absorbed pile with a 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution.
  - Causality: The mildly alkaline environment shifts the chemical equilibrium, hydrolyzing unreacted intermediates and neutralizing acidic byproducts. This effectively quenches the electrophilic nature of the dialdehyde, preventing further cross-linking potential before disposal.
- Collection: Use a non-sparking scoop to transfer the neutralized slurry into a designated, sealable hazardous waste container.



[Click to download full resolution via product page](#)

Step-by-step emergency response workflow for **2-(2-Bromophenyl)propanedial** spills.

## References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 53434162, **2-(2-Bromophenyl)propanedial**." PubChem, [\[Link\]](#)
- Lankin, V. Z., et al. "Malondialdehyde as an Important Key Factor of Molecular Mechanisms of Vascular Wall Damage under Heart Diseases Development." International Journal of Molecular Sciences, 2023. [\[Link\]](#)
- Tretyakova, N. Y., et al. "Aldehyde-induced DNA-protein crosslinks: DNA damage, repair and mutagenesis." Frontiers in Genetics, 2015. [\[Link\]](#)
- To cite this document: BenchChem. [\[Safety Data Sheet \(SDS\) & Technical Handling Guide for 2-\(2-Bromophenyl\)propanedial\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b2451577/docs#safety-data-sheet-sds-technical-handling-guide-for-2-2-bromophenyl-propanedial\]](https://www.benchchem.com/product/b2451577/docs#safety-data-sheet-sds-technical-handling-guide-for-2-2-bromophenyl-propanedial)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check